Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a derivative of pyrimidothienopyridazine . Pyrimidothienopyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi .
Synthesis Analysis
The synthesis of similar compounds involves a versatile method . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .Molecular Structure Analysis
The pyridazine ring, a component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
Pyridazine and its fused heterocyclic derivatives have received much attention due to their reactions, synthetic, and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .Physical and Chemical Properties Analysis
The pyridazine ring, a component of this compound, is endowed with unique physicochemical properties . It has weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives are primarily studied in the field of organic synthesis. These compounds are involved in various chemical reactions, forming a range of complex molecules. For instance, 3-(p-Ethoxybenzoyl)acrylic acid reacts with 3-methyl-1-phenyl-2-pyrazolin-5-one to yield addition compounds, which further react with hydrazine hydrate to form pyridazinones. These pyridazinones show moderate antibacterial activity against certain Gram-positive bacteria (Abdel, 1991).
Antimicrobial Activity
Compounds derived from this compound have been evaluated for their antimicrobial properties. For instance, a study highlighted the synthesis of new pyrimidine derivatives using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, and their subsequent antimicrobial evaluation (Farag et al., 2008).
Antibacterial Activity
Another aspect of research involves the synthesis of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. These compounds were tested for their antibacterial activities, showing potential in this area (Al-Kamali et al., 2014).
Anticancer Activity
Additionally, some derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, a study investigated the anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which displayed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Enzymatic Activity
Research also extends to the investigation of the enzymatic activity of derivatives. For example, pyrazolopyrimidinyl keto-esters and their enzymatic activity have been synthesized and shown to increase the reactivity of cellobiase (Abd & Awas, 2008).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .
Future Directions
Properties
IUPAC Name |
ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-31-18-13-9-8-12-16(18)21(28)25-22-19-17(14-33-22)20(24(30)32-4-2)26-27(23(19)29)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDAYORLTPZNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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